

Sudan Orange G CAS number and molecular weight.

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Compound of Interest

Compound Name: Sudan Orange G

Cat. No.: B7806536

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An In-depth Technical Guide to Sudan Orange G

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Sudan Orange G**, a synthetic azo dye utilized in various scientific applications. It covers its fundamental chemical properties, detailed experimental protocols for its use in biological staining and analytical detection, and safety information.

Core Properties of Sudan Orange G

Sudan Orange G, also known as 2,4-Dihydroxyazobenzene or Solvent Orange 1, is a fat-soluble dye belonging to the Sudan family of dyes. Its lipophilic nature makes it particularly useful for staining neutral lipids, triglycerides, and lipoproteins in biological samples.

Property	Value	Reference
CAS Number	2051-85-6	[1][2]
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	214.22 g/mol	[2]
Appearance	Yellow-orange to red-orange powder	[3]
Melting Point	150-170 °C	[3]
Solubility	Soluble in ethanol, ether, and vegetable oil; slightly soluble in water.	[3]

Mechanism of Action in Biological Staining

Sudan Orange G functions as a lysochrome, meaning it stains by dissolving in the substance being stained.[4] The staining mechanism is a physical process based on the principle of "like dissolves like." The non-polar nature of the dye allows it to selectively partition into and accumulate in lipid-rich structures within tissues, such as fat droplets.[4] This accumulation imparts a distinct orange to red-orange color to these structures when viewed under a microscope.

Experimental Protocols

Staining of Lipids in Frozen Tissue Sections

This protocol is adapted from procedures for Sudan dyes and is intended for the visualization of neutral lipids in frozen tissue sections.

Materials:

- **Sudan Orange G** powder
- 99% Isopropanol
- Distilled water

- Frozen tissue sections (8-10 μm thick)
- 0.1% Acid Alum Hematoxylin (for counterstaining)
- 1% aqueous Sodium Phosphate (Na_2HPO_4) or tap water
- Aqueous mounting medium (e.g., glycerin jelly)

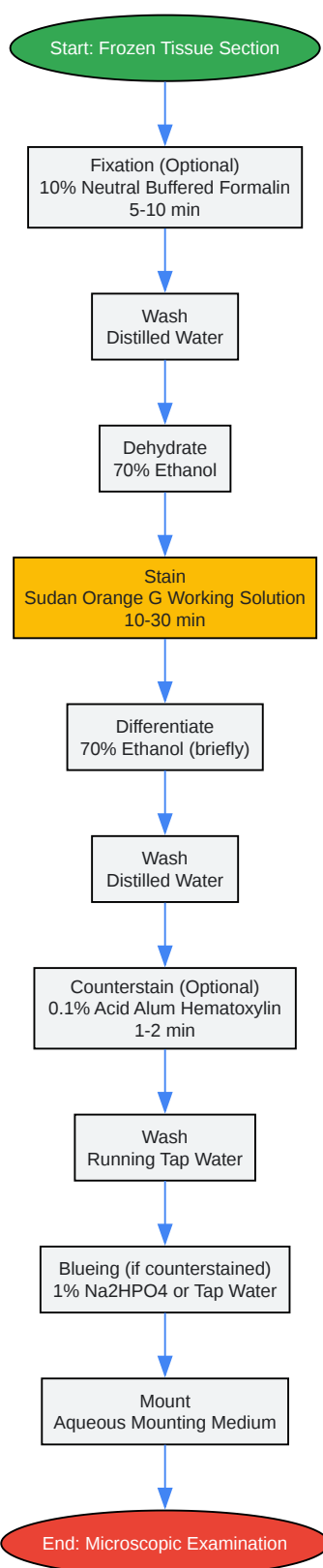
Procedure:

- Preparation of Saturated Stock Solution: Prepare a saturated solution of **Sudan Orange G** in 99% isopropanol.
- Preparation of Working Staining Solution: Dilute 6 ml of the saturated stock solution with 4 ml of distilled water. Let the solution stand for 5-10 minutes and then filter it. The filtrate can be used for several hours.
- Fixation (if using fresh frozen sections): If starting with fresh frozen sections, fix them in 10% neutral buffered formalin for 5-10 minutes.
- Washing: Briefly rinse the sections with distilled water.
- Dehydration: Briefly rinse the sections in 70% ethanol.
- Staining: Immerse the slides in the filtered working staining solution in a sealed container for 10-30 minutes at room temperature.
- Differentiation: Briefly rinse the slides in 70% ethanol to remove excess stain. This step should be rapid to prevent the destaining of lipids.
- Washing: Wash the sections thoroughly with distilled water.
- Counterstaining (Optional): Stain the nuclei with a 0.1% acid alum hematoxylin solution for 1-2 minutes to provide contrast.
- Washing: Gently wash in running tap water.

- "Blueing" (if counterstained): If hematoxylin was used, immerse the slides in a weak alkaline solution (e.g., 1% aqueous Na_2HPO_4) or running tap water until the nuclei appear blue.
- Mounting: Mount the sections using an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the stained lipids.

Expected Results:

- Lipids/Fats: Yellow-orange
- Nuclei (if counterstained): Blue
- Cytoplasm (if counterstained): Green



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Lipid Staining Workflow for Frozen Sections.

Analytical Detection of Sudan Orange G in Food Samples by HPLC

This protocol outlines a general procedure for the extraction and detection of **Sudan Orange G** in food samples, such as chili powder, using High-Performance Liquid Chromatography (HPLC).

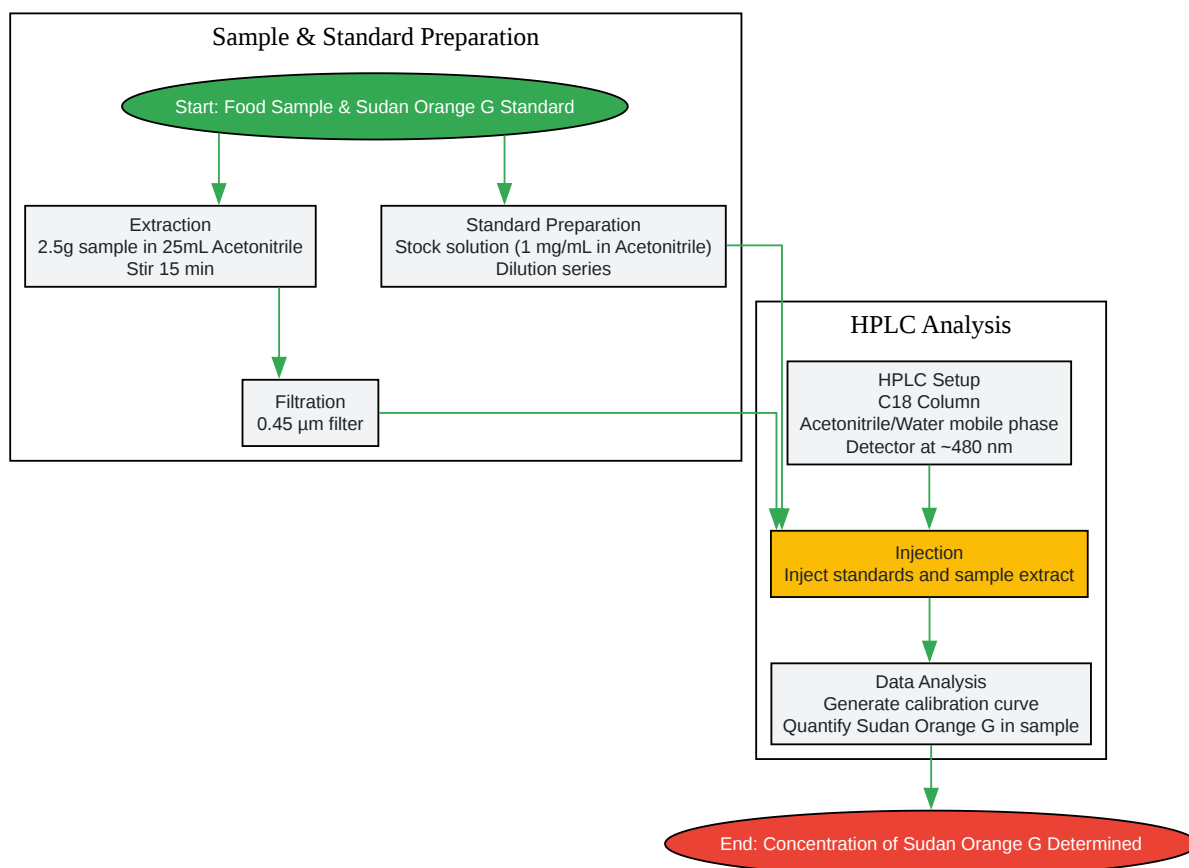
Materials:

- **Sudan Orange G** standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Homogenized food sample (e.g., chili powder)
- Centrifuge tubes
- Syringe filters (0.45 µm)
- HPLC system with a C18 column and a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

- **Standard Solution Preparation:** Prepare a stock solution of **Sudan Orange G** (e.g., 1 mg/mL) in acetonitrile. Create a series of working standard solutions by diluting the stock solution with acetonitrile to generate a calibration curve.
- **Sample Extraction:**
 - Weigh 2.5 g of the homogenized food sample into a centrifuge tube.
 - Add 25 mL of acetonitrile and stir for 15 minutes.
 - Filter the extract through a 0.45 µm filter.

- HPLC Analysis:
 - Set up the HPLC system with a C18 reverse-phase column.
 - A common mobile phase is a mixture of acetonitrile and water. The exact ratio may need to be optimized for your specific system and column.
 - Set the detector to the maximum absorbance wavelength of **Sudan Orange G** (approximately 470-490 nm).
 - Inject the prepared sample extract and standard solutions into the HPLC system.
 - Quantify the amount of **Sudan Orange G** in the sample by comparing the peak area from the sample chromatogram to the calibration curve generated from the standard solutions.



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HPLC Detection Workflow for **Sudan Orange G**.

Safety and Toxicology

Sudan Orange G is considered hazardous. It can cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[6] It is harmful if swallowed.[5] Based on available data, it is not classified as a carcinogen, mutagen, or reproductive toxicant.[6] Appropriate personal

protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

Sudan Orange G is a valuable tool for researchers and scientists, particularly in the field of histology for the visualization of lipids. Its properties as a lysochrome allow for a straightforward and effective staining procedure. Furthermore, established analytical methods enable its detection and quantification in various matrices. Adherence to proper safety protocols is essential when working with this compound.

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